N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

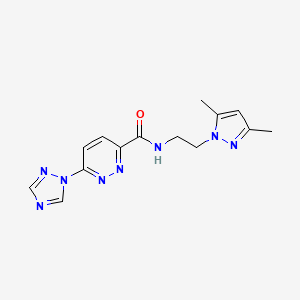

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole group at position 6 and a carboxamide-linked ethyl-pyrrole moiety at position 3.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8O/c1-10-7-11(2)21(20-10)6-5-16-14(23)12-3-4-13(19-18-12)22-9-15-8-17-22/h3-4,7-9H,5-6H2,1-2H3,(H,16,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXYRGLRLDTNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with both pyrazole and triazole moieties. Its molecular formula is , and it possesses a molecular weight of approximately 307.4 g/mol. The presence of multiple heterocycles contributes to its diverse biological activity.

Antifungal Properties

Recent studies have highlighted the antifungal potential of triazole derivatives, including those similar to our compound. Triazoles have been shown to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Antiparasitic Activity

Research indicates that compounds with triazole structures exhibit activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives containing the triazole core were identified as having significant potency in cellular assays against this parasite . The mechanism involves interference with the parasite's metabolic pathways.

Anticancer Activity

The incorporation of pyrazole and triazole rings in drug design has been associated with anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Studies have shown that similar compounds can lead to significant reductions in tumor growth in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and triazole rings can significantly influence potency and selectivity against specific biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the triazole ring | Increased antiparasitic activity |

| Alteration of the ethyl linker | Enhanced antifungal properties |

| Variation in carboxamide group | Improved anticancer efficacy |

Case Studies

- Chagas Disease Model : A study evaluated a series of triazole derivatives similar to our compound in a mouse model infected with T. cruzi. The lead compound demonstrated a significant reduction in parasite load compared to controls, suggesting effective bioactivity in vivo .

- Fungal Infections : In vitro testing against various fungal strains revealed that compounds with structural similarities exhibited MIC values ranging from 0.5 to 2 µg/mL, indicating strong antifungal activity .

- Cancer Cell Lines : Testing against human cancer cell lines showed that modifications to the pyrazole moiety enhanced cytotoxicity, particularly in breast cancer cells, where IC50 values were reported below 10 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (CAS: 957499-96-6), shares a pyridazine backbone but differs in substituents (Table 1).

| Property | Target Compound | Analog (CAS 957499-96-6) |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₈O₁ | C₂₀H₂₄N₆O₂ |

| Core Substituents | 6-(1H-1,2,4-triazol-1-yl), 3-carboxamide-linked pyrazole-ethyl | 6-(3,5-dimethyl-1H-pyrazol-1-yl), 3-aminoethyl-linked 4-ethoxybenzamide |

| Key Functional Groups | Triazole (hydrogen bond acceptor), pyrazole (H-bond donor/acceptor), carboxamide | Pyrazole (H-bond donor/acceptor), ethoxybenzamide (hydrophobic/lipophilic) |

Implications of Structural Variations

- Hydrogen Bonding : The triazole group in the target compound enhances hydrogen bond acceptor capacity compared to the pyrazole-dominated analog. This could improve interactions with biological targets like enzymes or nucleic acids .

- Crystallographic Analysis : Both compounds likely require advanced crystallographic tools (e.g., SHELXL for refinement, ORTEP-3 for visualization) to resolve their complex hydrogen-bonding networks .

Research Findings and Methodological Insights

Crystallographic Characterization

- Software Utilization : Structural validation of such compounds relies on programs like SHELX for refinement and WinGX for crystallographic data processing. These tools ensure accuracy in resolving intermolecular interactions .

- Hydrogen Bond Patterns: Graph set analysis (as per Etter’s formalism) would classify the target compound’s triazole-pyridazine interactions as D (donor) and A (acceptor) motifs, differing from the analog’s pyrazole-ethoxybenzamide networks .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyridazine derivatives with pyrazole-containing amines. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency under reflux conditions .

- Purification : Employ recrystallization or column chromatography to isolate high-purity products, monitored via thin-layer chromatography (TLC) .

- Reaction Monitoring : Spectroscopic techniques (e.g., -NMR, IR) confirm intermediate formation and final product identity .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer : A combination of methods is required:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing pyridazine and pyrazole/triazole moieties .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D molecular geometry, particularly for stereochemical confirmation (see analogous structures in ).

Advanced Research Questions

Q. How can computational modeling enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Institutions like ICReDD integrate computational and experimental data to:

- Optimize Conditions : Screen solvents, catalysts, and temperatures in silico before lab validation .

- Predict Reactivity : Analyze electron density maps to identify reactive sites on the pyridazine core .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer results) be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish concentration-dependent effects using assays like MTT (for cytotoxicity) and MIC (for antimicrobial activity) .

- Target Profiling : Use kinase inhibition panels or protein-binding assays to identify off-target interactions .

- Structural Modifications : Adjust substituents on the pyrazole/triazole rings to isolate specific bioactivity pathways (see SAR discussion below) .

Q. What methodologies are recommended for studying pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models.

- In Silico Predictions : Tools like SwissADME estimate logP, solubility, and bioavailability based on the compound’s heterocyclic framework .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Core Modifications : Replace the pyridazine ring with pyrimidine or triazine to alter electronic properties .

- Side-Chain Engineering : Introduce halogen substituents on the pyrazole ring to enhance binding affinity (e.g., chlorine for hydrophobic interactions) .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions with targets like PDE10 or kinases .

Q. What experimental approaches ensure stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by HPLC analysis to detect degradation products .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying in inert atmospheres .

Q. How can statistical design of experiments (DoE) optimize reaction parameters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.